

An In-depth Technical Guide to 2-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzonitrile

Cat. No.: B1289251

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CAS Number: 693232-06-3

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2-Bromo-3-hydroxybenzonitrile**. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Core Properties and Data

2-Bromo-3-hydroxybenzonitrile is a substituted aromatic compound with the chemical formula C_7H_4BrNO .^{[1][2][3]} Its structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group at positions 2, 3, and 1, respectively. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-3-hydroxybenzonitrile** is presented in the table below. It is important to note that while some physical properties have been reported, experimental data for melting point and solubility are not consistently available in the public domain, with some sources providing data for its isomers.

Property	Value	Source
CAS Number	693232-06-3	[1][2][3]
Molecular Formula	C ₇ H ₄ BrNO	[1][2][3]
Molecular Weight	198.02 g/mol	[1][2][3]
Boiling Point	284 °C	[4]
Density	1.8±0.1 g/cm ³	[4]
Flash Point	125 °C	[4]
Refractive Index	1.656	[4]
Topological Polar Surface Area	44 Å ²	[3]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
LogP	2.02638	[2]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for **2-Bromo-3-hydroxybenzonitrile** are not readily available in public scientific databases. Commercial suppliers may possess this data, but it is not openly accessible.[5] Researchers are advised to acquire analytical data upon purchase or perform their own spectroscopic analysis for structural confirmation.

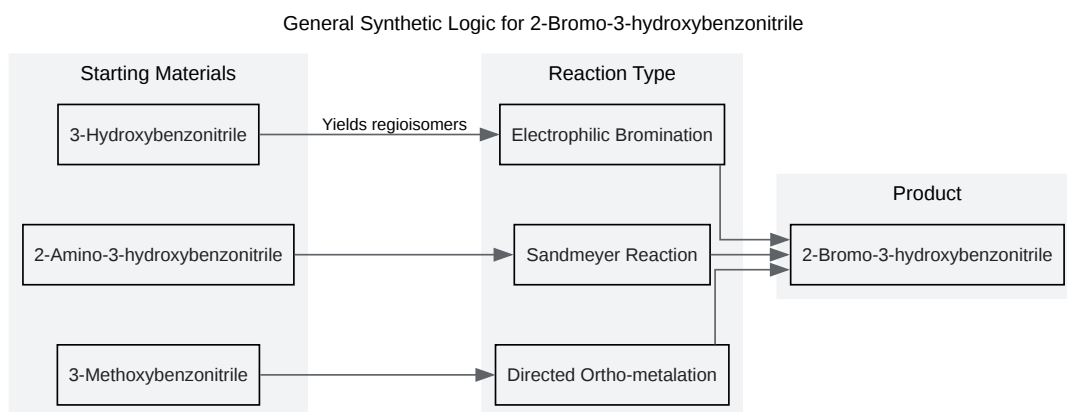
Synthesis and Experimental Protocols

Several synthetic routes for **2-Bromo-3-hydroxybenzonitrile** have been described in the literature, highlighting its accessibility for research purposes. However, detailed, step-by-step experimental protocols are not extensively published. The following sections outline the general methodologies.

Synthesis Methodologies

- **Electrophilic Aromatic Bromination:** This approach involves the direct bromination of 3-hydroxybenzonitrile. It is important to note that this reaction can yield a mixture of regioisomers, with the desired **2-bromo-3-hydroxybenzonitrile** being a minor product under certain conditions.[\[1\]](#)
- **Sandmeyer Reaction:** A more targeted synthesis involves the diazotization of 2-amino-3-hydroxybenzonitrile, followed by treatment with a copper(I) bromide source. This method generally provides good yields of the target compound.[\[1\]](#)
- **Directed Ortho-metalation:** This strategy utilizes a directing group to achieve regioselective bromination. For instance, the methoxyether of 3-hydroxybenzonitrile can be used to direct lithiation to the 2-position, followed by quenching with an electrophilic bromine source. Subsequent deprotection of the methoxy group yields **2-Bromo-3-hydroxybenzonitrile**.[\[1\]](#)

Due to the lack of detailed public protocols, a specific experimental workflow diagram cannot be provided. The logical relationship for a general synthesis, however, can be represented as follows:



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-hydroxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289251#2-bromo-3-hydroxybenzonitrile-cas-number-and-properties]

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